3-Hydroxyglutaryl-coenzyme A

Description

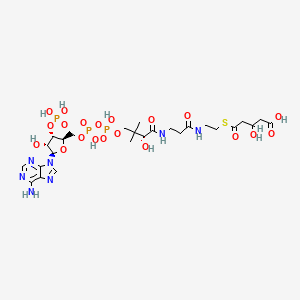

3-Hydroxyglutaryl-coenzyme A (HMG-CoA) is a critical intermediate in two major metabolic pathways: the mevalonate pathway for cholesterol and isoprenoid biosynthesis, and ketogenesis for energy production during fasting. Structurally, HMG-CoA consists of a 3-hydroxy-3-methylglutaryl moiety linked to coenzyme A via a thioester bond. This molecule serves as a substrate for HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and for HMG-CoA lyase in ketogenesis .

In the mevalonate pathway, HMG-CoA reductase catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate, a precursor for sterols and non-sterol isoprenoids . In ketogenesis, mitochondrial HMG-CoA synthase condenses acetoacetyl-CoA with acetyl-CoA to form HMG-CoA, which is subsequently cleaved by HMG-CoA lyase into acetoacetate and acetyl-CoA . Dysregulation of these pathways is linked to metabolic disorders, cardiovascular diseases, and neurodegenerative conditions .

Properties

CAS No. |

35192-10-0 |

|---|---|

Molecular Formula |

C26H42N7O20P3S |

Molecular Weight |

897.6 g/mol |

IUPAC Name |

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-5-oxopentanoic acid |

InChI |

InChI=1S/C26H42N7O20P3S/c1-26(2,21(40)24(41)29-4-3-15(35)28-5-6-57-17(38)8-13(34)7-16(36)37)10-50-56(47,48)53-55(45,46)49-9-14-20(52-54(42,43)44)19(39)25(51-14)33-12-32-18-22(27)30-11-31-23(18)33/h11-14,19-21,25,34,39-40H,3-10H2,1-2H3,(H,28,35)(H,29,41)(H,36,37)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,19-,20-,21+,25-/m1/s1 |

InChI Key |

IIYZSYKTQRIPRG-MJBWAWCGSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)O)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)O)O |

Synonyms |

3-hydroxyglutaryl-CoA 3-hydroxyglutaryl-coenzyme A coenzyme A, 3-hydroxyglutaryl- |

Origin of Product |

United States |

Chemical Reactions Analysis

Reactions of HMG-CoA

-

Conversion to Mevalonate : HMG-CoA reductase (HMGCR) catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol and isoprenoid biosynthesis . The reaction is:

This complex reaction proceeds in three stages, involving two reductive steps and the formation of mevaldyl-CoA and mevaldehyde intermediates . Statins, widely used cholesterol-lowering drugs, target HMG-CoA reductase .

-

Cleavage to Acetoacetate and Acetyl-CoA : In the ketogenesis pathway, HMG-CoA lyase cleaves HMG-CoA into acetoacetate and acetyl-CoA .

HMG-CoA in Glutaric Aciduria Type I

In glutaric aciduria type I, 3-hydroxyglutaric acid is a diagnostic marker . It is formed through the hydration of glutaconyl-CoA to 3-hydroxyglutaryl-CoA, catalyzed by 3-methylglutaconyl-CoA hydratase. Acyl-CoA dehydrogenases can convert glutaryl-CoA to glutaconyl-CoA .

Regulation and Inhibition

-

HMG-CoA Reductase Regulation : HMG-CoA reductase is highly regulated at transcriptional, translational, and post-translational levels due to its role in cholesterol homeostasis .

-

Inhibition by Coenzyme A : Coenzyme A has shown potential in reducing plasma triglyceride levels in individuals with dyslipidemia .

HMG-CoA Synthase Mechanism

HMG-CoA synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA . The mechanism involves the activation of the methyl group of an acetylated cysteine residue .

3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency

3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency (HMGCLD) is an autosomal recessive disorder affecting ketogenesis and leucine degradation .

Enzymes Utilizing HMG-CoA

Key enzymes interacting with HMG-CoA include:

| Enzyme | Reaction Catalyzed |

|---|---|

| HMG-CoA Synthase | Acetyl-CoA + Acetoacetyl-CoA + H2O -> (S)-3-hydroxy-3-methylglutaryl-CoA + CoA |

| HMG-CoA Reductase | HMG-CoA -> Mevalonate (rate-limiting step in cholesterol synthesis) |

| HMG-CoA Lyase | HMG-CoA -> Acetoacetate + Acetyl-CoA |

| 3-Methylglutaconyl-CoA Hydratase (3-MGH) | Hydration of glutaconyl-CoA to 3-hydroxyglutaryl-CoA (in Glutaric Aciduria Type I) |

| Acyl-CoA Dehydrogenases | Conversion of glutaryl-CoA to glutaconyl-CoA (in Glutaric Aciduria Type I); Short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD) |

Comparison with Similar Compounds

Key Insights:

- HMG-CoA is distinguished by its dual role in cholesterol synthesis and ketogenesis, unlike 3-methylglutaryl-CoA , which is specific to leucine degradation and linked to rare inborn errors .

- 3-Hydroxyacyl-CoA derivatives vary in acyl chain length and participate in mitochondrial β-oxidation, contrasting with HMG-CoA’s cytosolic and mitochondrial roles .

- Hydroxymethylglutaryl-CoA in plants shares structural homology with HMG-CoA but functions in specialized isoprenoid pathways .

Functional Comparison of Enzymes Involving HMG-CoA

Table 2: Enzymatic Roles and Regulatory Mechanisms

Key Insights:

- HMG-CoA Reductase exists in two evolutionary classes: Class I (eukaryotes) is membrane-bound and statin-sensitive, while Class II (bacteria) is cytosolic and statin-resistant .

- HMG-CoA Synthase is regulated by succinylation, a post-translational modification absent in reductase or lyase .

- SCHAD (Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase) operates in β-oxidation, unlike HMG-CoA lyase, which is exclusive to ketogenesis .

Clinical and Pharmacological Implications

Therapeutic Targeting of HMG-CoA Reductase

Statins (e.g., atorvastatin, simvastatin) inhibit HMG-CoA reductase, reducing cholesterol synthesis and prenylation of signaling proteins like Rho GTPases. This dual mechanism underlies their cardioprotective effects and ability to induce apoptosis in vascular smooth muscle cells . Notably, lipophilic statins (atorvastatin) show stronger pro-apoptotic effects than hydrophilic ones (pravastatin) due to enhanced cellular uptake .

Metabolic Disorders

Q & A

Q. How can researchers optimize in vitro assays to study HMG-CoA reductase kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.